N-(2,3-dimethoxy-2-methylpropyl)benzamide
Description
N-(2,3-dimethoxy-2-methylpropyl)benzamide is a benzamide derivative known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. Benzamides are a significant class of amide compounds widely used in medical, industrial, biological, and potential drug industries .
Properties
Molecular Formula |
C13H19NO3 |
|---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
N-(2,3-dimethoxy-2-methylpropyl)benzamide |
InChI |
InChI=1S/C13H19NO3/c1-13(17-3,10-16-2)9-14-12(15)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,14,15) |
InChI Key |
VLHQUIFFMFUSRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1)(COC)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(2,3-dimethoxy-2-methylpropyl)benzamide typically involves the condensation of 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid with amine derivatives. The reaction is often carried out using triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent . Another method involves the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation, which is a green and efficient pathway .
Chemical Reactions Analysis
N-(2,3-dimethoxy-2-methylpropyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(2,3-dimethoxy-2-methylpropyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the production of plastics, rubber, and paper.
Mechanism of Action
The mechanism of action of N-(2,3-dimethoxy-2-methylpropyl)benzamide involves its interaction with molecular targets and pathways. The compound exhibits antioxidant activity by scavenging free radicals and chelating metal ions . Its antibacterial activity is attributed to its ability to inhibit the growth of various bacteria .
Comparison with Similar Compounds
N-(2,3-dimethoxy-2-methylpropyl)benzamide can be compared with other benzamide derivatives such as:
2,3-Dimethoxy-N-(2-propynyl)benzamide: This compound has similar structural features but different functional groups.
3-Acetoxy-2-methylbenzamide: Another benzamide derivative with distinct functional groups and properties.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
